Hydroxymethylisoxazoline
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Overview
Description
Hydroxymethylisoxazoline is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the isoxazoline family, which is known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxymethylisoxazoline can be synthesized through several methods. One common approach involves the cyclization of nitrile oxides with alkenes in a 1,3-dipolar cycloaddition reaction . Another method includes the condensation of β-keto esters with hydroxylamine in the presence of an alkali . Additionally, electrochemical synthesis has been explored, where aldoximes are converted to isoxazolines in an electrochemically enabled regio- and diastereoselective reaction with electron-deficient alkenes .
Industrial Production Methods: Industrial production of this compound typically employs the 1,3-dipolar cycloaddition reaction due to its efficiency and scalability. The use of metal-free catalysts has been emphasized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Hydroxymethylisoxazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoxazole derivatives.
Reduction: Reduction reactions can yield isoxazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminium hydride is frequently used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Isoxazole derivatives.
Reduction: Isoxazolidines.
Substitution: Various substituted isoxazolines with different functional groups.
Scientific Research Applications
Hydroxymethylisoxazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydroxymethylisoxazoline involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it disrupts the cell membrane integrity of bacteria, leading to cell lysis and death . In pharmaceuticals, it may inhibit specific enzymes or receptors, thereby modulating biological pathways to exert therapeutic effects .
Comparison with Similar Compounds
- Isoxazole
- Oxazole
- Thiazole
- Pyrrole
- Furan
Properties
IUPAC Name |
4,5-dihydro-1,2-oxazol-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-4-1-2-7-5-4/h6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXHZONWMAQUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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